molecular formula C22H23N5O2S B2832876 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-44-4

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2832876
CAS No.: 868220-44-4
M. Wt: 421.52
InChI Key: FONXXRSVQTYLHR-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methoxyphenyl group, a phenylpiperazinyl group, a thiazolotriazol group, and a hydroxyl group. These groups are common in many pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via multi-step protocols involving reactions such as Mannich reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthetic pathways and conducted thorough structural analyses of related compounds. The synthesis of derivatives like 5-HT3 receptor antagonists and benzimidazole derivatives bearing 1,2,4-triazole showcases the innovation in creating molecules with potential therapeutic applications. These compounds have been analyzed for their molecular stability, conformational preferences, and interactions with biological targets, indicating their utility in understanding receptor-ligand interactions and drug design (Rosen et al., 1990; Karayel, 2021).

Biological Evaluation and Potential Therapeutic Effects

Extensive biological evaluations have been carried out on similar compounds, highlighting their antimicrobial, antiproliferative, and anti-inflammatory properties. Thiazolidinone derivatives and thiazolo[3,2-b]-1,2,4-triazoles have been synthesized and tested for their effectiveness against various bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents. Additionally, certain derivatives have shown promising antiproliferative activity, making them candidates for anti-cancer research. The evaluation of anti-inflammatory activity in compounds derived from 1,2,4-triazole and thiazolidinone frameworks further underscores the chemical's versatility in medicinal chemistry (Patel, Kumari, & Patel, 2012; Tozkoparan et al., 1999).

Mechanistic Insights and Pharmacological Potential

Further research into the mechanism of action and pharmacological potential of related compounds has offered insights into their interaction with biological targets. The detailed study of the tautomeric properties and conformations of benzimidazole derivatives as EGFR inhibitors elucidates the molecular basis behind their anti-cancer properties. Such mechanistic studies are crucial for the development of targeted therapies (Karayel, 2021).

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-29-18-9-5-6-16(14-18)19(20-21(28)27-22(30-20)23-15-24-27)26-12-10-25(11-13-26)17-7-3-2-4-8-17/h2-9,14-15,19,28H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXXRSVQTYLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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